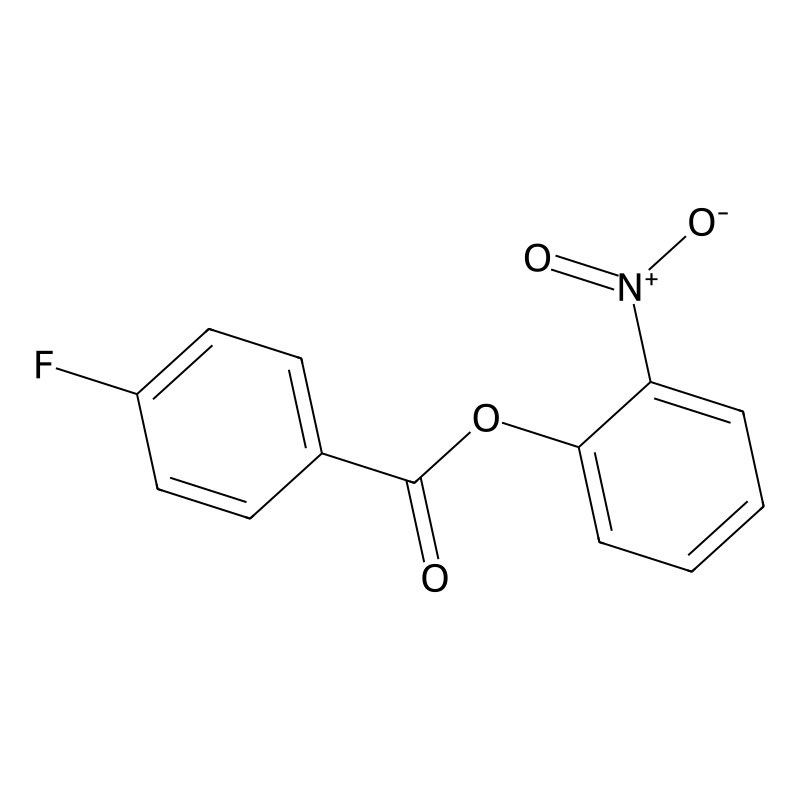

2-nitrophenyl 4-fluorobenzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Nitrophenyl 4-fluorobenzoate is an organic compound characterized by its unique structure, featuring a nitrophenyl group and a fluorobenzoate moiety. It is classified under nitroaryl benzoate derivatives, which are known for their diverse chemical reactivity and applications in various fields. The molecular formula of 2-nitrophenyl 4-fluorobenzoate is , with a molecular weight of approximately 232.21 g/mol. This compound is primarily studied for its crystallographic properties and as an intermediate in organic synthesis processes.

The compound exhibits a non-planar conformation in the solid state, with significant dihedral angles between the aromatic rings, which can influence its reactivity and interaction with biological systems .

- Hydrolysis: This reaction involves the breakdown of the ester bond, typically catalyzed by acids or bases, leading to the formation of 4-nitrophenol and 4-fluorobenzoic acid.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

- Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives .

Research indicates that 2-nitrophenyl 4-fluorobenzoate may exhibit significant biological activity due to its interaction with specific receptors. It has been studied for its potential binding affinity to serotonin receptors, particularly the 5HT7 receptor, which plays a role in mood regulation and gastrointestinal motility. Such interactions suggest its potential utility in neuropharmacological research and therapeutic applications .

The synthesis of 2-nitrophenyl 4-fluorobenzoate typically involves the following steps:

- Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 2-nitrophenol.

- Esterification Reaction: These components are reacted under acidic conditions (often using sulfuric acid as a catalyst) to facilitate the formation of the ester bond.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain pure 2-nitrophenyl 4-fluorobenzoate.

Due to its unique properties, 2-nitrophenyl 4-fluorobenzoate finds applications in several areas:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Crystallography: Its crystallographic properties are exploited in structural studies, providing insights into molecular interactions and conformations.

- Pharmaceutical Research: Its potential biological activity makes it a candidate for further investigation in drug development targeting specific receptors .

Studies on the interactions of 2-nitrophenyl 4-fluorobenzoate with biological macromolecules have revealed insights into its binding mechanisms. For instance, its interaction with serotonin receptors has been characterized using various biochemical assays, showing promise for applications in treating mood disorders and gastrointestinal issues .

Additionally, kinetic studies involving enzymatic hydrolysis of similar compounds have provided data on how structural modifications influence reactivity and binding affinities .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-nitrophenyl 4-fluorobenzoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Nitrophenyl benzoate | Nitro group on phenyl ring | Simpler structure; lacks fluorine substituent |

| 4-Nitrophenyl 2-fluorobenzoate | Nitro group on para position | Different positional isomer; potential variations in reactivity |

| 2-Nitrophenyl 3-fluorobenzoate | Nitro group on ortho position | Different steric effects due to positioning |

| 2-Nitrophenyl 4-chlorobenzoate | Chlorine instead of fluorine | May exhibit different biological activities |

Uniqueness

The uniqueness of 2-nitrophenyl 4-fluorobenzoate lies in its specific combination of functional groups—particularly the presence of both nitro and fluoro substituents—which enhances its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for both synthetic applications and biological studies, particularly in neuropharmacology .